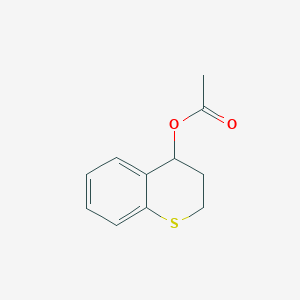
alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol is a complex organic compound characterized by its unique structure, which includes a benzyl alcohol moiety linked to a hexahydro-1H-azepin-1-yl group via an ethoxy bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol typically involves the reaction of benzyl alcohol with a hexahydro-1H-azepin-1-yl derivative under specific conditions. The process may include:
Nucleophilic Substitution: Benzyl alcohol reacts with an appropriate azepin-1-yl halide in the presence of a base to form the desired product.
Etherification: The ethoxy bridge is introduced through an etherification reaction, where the hydroxyl group of benzyl alcohol reacts with an ethoxy-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halides, acids, or bases.
Major Products
The major products formed from these reactions include:
Aldehydes/Ketones: From oxidation reactions.
Alkanes/Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Applications De Recherche Scientifique
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparaison Avec Des Composés Similaires
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Include other benzyl alcohol derivatives and azepin-1-yl compounds.
Uniqueness: The presence of both the benzyl alcohol and hexahydro-1H-azepin-1-yl groups linked by an ethoxy bridge makes this compound distinct in its reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
93145-55-2 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
2-[2-(azepan-1-yl)ethoxy]-1-phenylethanol |
InChI |
InChI=1S/C16H25NO2/c18-16(15-8-4-3-5-9-15)14-19-13-12-17-10-6-1-2-7-11-17/h3-5,8-9,16,18H,1-2,6-7,10-14H2 |
Clé InChI |
CMCQSFYHKWUSDP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCOCC(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


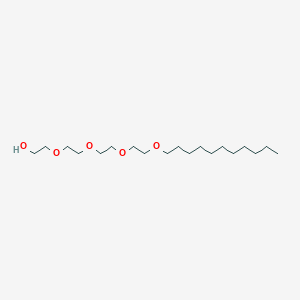
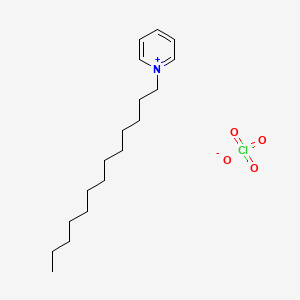
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
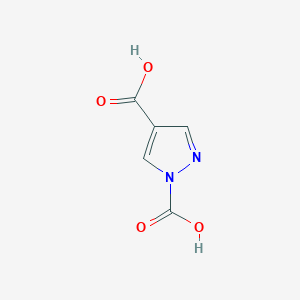
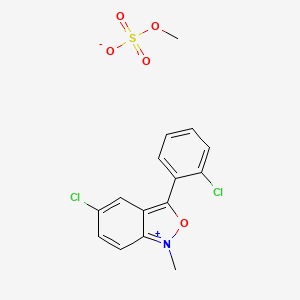

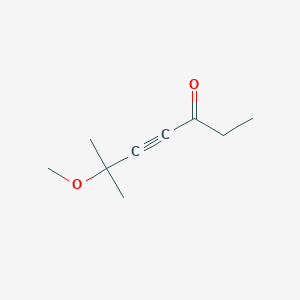




![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
